N-(4-fluorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(4-fluorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as FFA-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. FFA-1 is a synthetic compound that has been developed to target specific receptors in the body and has shown promising results in preclinical studies.
Scientific Research Applications
Anticancer Applications
- A series of compounds including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides were synthesized, showing significant cytotoxic activities against different cancer cell lines. Derivatives of these compounds demonstrated potent effects, particularly against breast cancer, highlighting their potential in cancer therapy Sraa Abu-Melha, 2021.
- Another study focused on the synthesis of novel compounds with anti-inflammatory activity, which indirectly supports cancer treatment by targeting inflammation pathways associated with cancer progression. Among these compounds, certain derivatives showed significant anti-inflammatory activity K. Sunder, Jayapal Maleraju, 2013.
- Research on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives revealed their anticonvulsant activities, which can be beneficial in managing cancer-related seizures, thus extending the compound's utility in oncological supportive care H. Kohn et al., 1993.
Antimicrobial Applications
- In the development of new N-phenylacetamide derivatives containing 4-arylthiazole moieties, promising antibacterial activities were observed against various bacteria strains. This suggests potential for the compound in creating new antimicrobial agents, essential for combating resistant bacterial infections Hui Lu et al., 2020.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c18-14-8-6-12(7-9-14)10-19-15(22)11-23-17-20-16(21-24-17)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTCAOROBCZIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
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